3-bromo-N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide is a complex organic compound that features a bromine atom, a nitro group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide typically involves multiple steps:
Bromination: The aromatic ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Hydrazide: The hydrazide functional group is introduced by reacting the brominated nitro compound with hydrazine hydrate.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide and an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide can undergo various chemical reactions:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, often under acidic or basic conditions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of hydrazones.
Scientific Research Applications
3-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors and other advanced materials.
Biological Studies: Use as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules . The hydrazide group can form covalent bonds with aldehydes and ketones in biological systems, potentially inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide: shares similarities with other nitroaromatic compounds and hydrazides.
2-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide: Similar structure but with a different position of the bromine atom.
3-chloro-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 3-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H23BrN4O3 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H23BrN4O3/c1-3-5-11-24(4-2)19-10-9-18(25(27)28)13-16(19)14-22-23-20(26)15-7-6-8-17(21)12-15/h6-10,12-14H,3-5,11H2,1-2H3,(H,23,26)/b22-14+ |
InChI Key |
FLOBWHZZBLCLGC-HYARGMPZSA-N |
Isomeric SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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